molecular formula C19H16BrN3O4S3 B2408432 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 893789-49-6

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2408432
CAS No.: 893789-49-6
M. Wt: 526.44
InChI Key: KXRLMIBXRCLYCT-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, a dihydropyrimidinone core, and a thioacetamide moiety, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the dihydropyrimidinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the dihydropyrimidinone intermediate.

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylated intermediate.

    Thioacetamide Formation: The final step involves the reaction of the sulfonylated intermediate with a thioacetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific enzymes or receptors. Research into its mechanism of action could reveal new therapeutic applications.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and thioacetamide groups can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
  • 2-((5-((4-fluorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S3/c1-28-14-4-2-3-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-5-12(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRLMIBXRCLYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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